1-Aminopyridin-2(1h)-one

Medicinal Chemistry Antiviral Drug Discovery NNRTI Scaffold Design

1-Aminopyridin-2(1H)-one (synonyms: 1-amino-2-pyridone, 1-amino-1,2-dihydropyridin-2-one) is an N-amino-substituted 2-pyridone heterocycle (C₅H₆N₂O, MW 110.11 g/mol) in which the exocyclic –NH₂ group resides on the pyridone nitrogen rather than on a ring carbon. The compound exists as a crystalline solid with a reported melting point of 64–66 °C (recrystallized from benzene/ligroine) and exhibits a calculated aqueous solubility of approximately 58 g/L at 25 °C.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 54931-11-2
Cat. No. B1275650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminopyridin-2(1h)-one
CAS54931-11-2
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C=C1)N
InChIInChI=1S/C5H6N2O/c6-7-4-2-1-3-5(7)8/h1-4H,6H2
InChIKeyJADBQNNRRQRIFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminopyridin-2(1H)-one (CAS 54931-11-2) – Core Chemical Identity & Sourcing Baseline


1-Aminopyridin-2(1H)-one (synonyms: 1-amino-2-pyridone, 1-amino-1,2-dihydropyridin-2-one) is an N-amino-substituted 2-pyridone heterocycle (C₅H₆N₂O, MW 110.11 g/mol) in which the exocyclic –NH₂ group resides on the pyridone nitrogen rather than on a ring carbon . The compound exists as a crystalline solid with a reported melting point of 64–66 °C (recrystallized from benzene/ligroine) and exhibits a calculated aqueous solubility of approximately 58 g/L at 25 °C . Commercial sourcing is available from multiple chemical suppliers at typical purities of 95% or higher, primarily as a research-grade building block .

N-amino scaffoldHeterocyclic building block for N-amino-2-pyridone libraries
Regioisomeric controlN1–NH2 provides distinct H-bond topology vs. C-amino isomers
Research-grade supplyAvailable at ≥95% purity; suitable for method development and screening

Why 1-Aminopyridin-2(1H)-one Cannot Be Freely Substituted by Other Aminopyridinone Isomers or 2‑Aminopyridine Analogs


The position of the amino substituent on the pyridone scaffold fundamentally dictates chemical reactivity, hydrogen-bonding capacity, and biological target recognition. In 1-aminopyridin-2(1H)-one, the amino group is attached to the lactam nitrogen (N1), producing an N–NH₂ fragment with a distinct hydrogen-bond donor/acceptor pattern that differs fundamentally from C-amino isomers such as 3-aminopyridin-2(1H)-one or 4-aminopyridin-2(1H)-one, and from amino-substituted pyridines such as 2-aminopyridine (MW 94.11, pKa conjugate acid ≈6.86) which lacks the pyridone carbonyl entirely [1][2]. N-Amino-2-pyridones have been specifically described as a distinct family of 2-pyridone derivatives with their own synthetic entry routes (e.g., multi-component reactions catalyzed by ZnO nanoparticles or KF-Al₂O₃) and documented pharmacological properties, including antimicrobial and antimycobacterial activities, that cannot be assumed to transfer between regioisomers [3][4].

Isomer class 3-Aminopyridin-2(1H)-one targets HIV-1 RT pharmacophore; N-amino isomer lacks C3-NH2 and may not engage the same recognition site.
Scaffold mismatch 2-Aminopyridine lacks the 2-pyridone carbonyl; Watson–Crick base-pair mimics and H-bonding studies require the carbonyl oxygen.
Synthetic route N-Amino MCR pathways (ZnO, KF-Al2O3) are regiospecific; C-amino isomers cannot enter the same one-pot sequences.

1-Aminopyridin-2(1H)-one – Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: N1-Amino vs. C3-Amino Substitution Alters HIV-1 Reverse Transcriptase Pharmacophore

The 3-aminopyridin-2(1H)-one scaffold has been extensively optimized as a non-nucleoside HIV-1 reverse transcriptase inhibitor (NNRTI) pharmacophore, with optimized derivatives (e.g., L-697,639 and L-697,661) achieving IC₅₀ values as low as 19 nM in enzymatic assays and 95% inhibition of viral spread at 25–50 nM in MT4 cell culture [1]. In contrast, 1-aminopyridin-2(1H)-one lacks the C3-amino substitution that is critical for NNRTI binding within the hydrophobic pocket of HIV-1 RT, meaning the N-amino isomer does not engage the same pharmacophoric recognition elements and cannot serve as a structural substitute in NNRTI lead optimization programs [1][2].

HIV-1 RT pharmacophore
Class-level inference
3-NH2 isomer IC50=19 nM; N-NH2 isomer shows no expected RT inhibition. Different pharmacophore class.
Regioisomer dictates target engagement.
NNRTI research requires C3-amino scaffold; N-amino is inactive in this context.
Medicinal Chemistry Antiviral Drug Discovery NNRTI Scaffold Design

Antimicrobial Spectrum: N-Amino-2-pyridone Derivatives Display Quantifiable Antibacterial Activity Distinct from C-Amino Isomers

A systematic study of 1-amino-2H-pyridin-2-one derivatives (bearing the N-amino group) demonstrated significant antibacterial activity against Gram-positive and Gram-negative organisms, as well as mild to moderate antimycobacterial and antifungal effects, as measured by zone-of-inhibition and MIC assays [1]. While direct head-to-head MIC data between 1-amino and 3-amino isomers are not available from a single study, the antimicrobial activity is specifically attributed to the N-amino-2-pyridone scaffold, and the synthetic route to these active compounds proceeds through 1-amino-2H-pyridin-2-one intermediates that are inaccessible from C-amino starting materials [1][2].

Antimicrobial spectrum
Cross-study comparable
N-amino derivatives show antibacterial, antimycobacterial, and antifungal activity in agar/MIC assays.
Scaffold-dependent antimicrobial SAR.
C-amino isomer activity requires independent validation.
Antimicrobial Discovery Antitubercular Agents Heterocyclic Scaffolds

Physicochemical Differentiation: Melting Point and Hydrogen-Bonding Topology Distinguish 1-Aminopyridin-2(1H)-one from 2-Aminopyridine

1-Aminopyridin-2(1H)-one melts at 64–66 °C (benzene/ligroine) , whereas 2-aminopyridine melts at 58–60 °C [1], a modest but measurable difference reflecting distinct crystal packing. Critically, 1-aminopyridin-2(1H)-one possesses both a hydrogen-bond donor (N–NH₂) and a carbonyl acceptor (C2=O) on the ring, whereas 2-aminopyridine presents an endocyclic nitrogen and exocyclic NH₂ but lacks the carbonyl oxygen entirely [2]. The 2-aminopyridine·2-pyridone Watson–Crick base-pair mimic, characterized by N–H···O=C and N–H···N hydrogen bonds with lengths of 2.810 Å and 2.898 Å respectively, requires precisely the 2-pyridone carbonyl that is present in 1-aminopyridin-2(1H)-one but absent in 2-aminopyridine [2].

H-bond topology & melting
Head-to-head
Δm.p. ≈ 6 °C vs. 2-aminopyridine; C2=O carbonyl enables N-H···O=C bonds (2.810 Å in gas-phase dimer).
Carbonyl required for base-pair mimicry.
2-Aminopyridine cannot provide the Watson-Crick acceptor pattern.
Pre-formulation Crystallization Molecular Recognition

Synthetic Accessibility: N-Amino-2-pyridone Synthesis Proceeds Through Distinct Multi-Component Routes Incompatible with C-Amino Isomer Preparation

The synthesis of N-amino-2-pyridone derivatives (i.e., compounds bearing the 1-amino substituent) has been achieved through dedicated multi-component reaction (MCR) protocols, such as the ZnO nanoparticle-catalyzed four-component coupling of hydrazine hydrate, ethyl cyanoacetate, malononitrile, and aromatic aldehydes [1], or the KF-Al₂O₃-catalyzed three-component reaction to produce 1,6-diamino-4-phenyl-3,5-dicyano-2-pyridones [2]. These routes are regiospecific for N-amino substitution and cannot be adapted to produce C3-amino or C4-amino isomers without entirely different starting materials and reaction conditions [1][2].

Synthetic accessibility
Class-level inference
N-amino MCRs use ZnO or KF-Al2O3 catalysts; C-amino isomers require distinct cyclization or C-H amination routes.
Regiospecific synthetic entry.
No common intermediate; separate procurement strategies needed.
Synthetic Methodology Multi-Component Reactions Heterocyclic Chemistry

1-Aminopyridin-2(1H)-one – Evidence-Backed Application Scenarios for Procurement Decision-Making


Scaffold-Directed Antimicrobial Library Synthesis

Procurement of 1-aminopyridin-2(1H)-one is warranted when the research objective is the construction of N-amino-2-pyridone–based compound libraries for antibacterial, antimycobacterial, or antifungal screening. The compound serves as the unsubstituted parent scaffold from which active benzenesulfonylurea and thiourea derivatives have been prepared and shown to exhibit significant antimicrobial activity [1]. Substituting with 2-aminopyridine or 3-aminopyridin-2(1H)-one would redirect the library to an entirely different chemical series with unvalidated antimicrobial SAR [1][2].

Supramolecular Base-Pair Mimicry and Hydrogen-Bonding Studies

1-Aminopyridin-2(1H)-one, as an N-amino-2-pyridone, retains the 2-pyridone carbonyl that is essential for Watson–Crick hydrogen-bonding patterns. This carbonyl oxygen participates in N–H···O=C hydrogen bonds (measured at 2.810 Å in the gas-phase 2-aminopyridine·2-pyridone dimer) that are geometrically analogous to those in adenine·thymine base pairing [1]. Researchers studying nucleic acid base-pair mimics or designing hydrogen-bonded supramolecular assemblies should select the 2-pyridone carbonyl-containing scaffold rather than 2-aminopyridine, which lacks the requisite oxygen acceptor [1].

Multi-Component Reaction (MCR) Methodology Development

The 1-amino-2-pyridone scaffold is a demonstrated substrate in catalyst-development studies for MCRs, including those employing recyclable ZnO nanoparticles, KF-Al₂O₃, or magnetic covalent organic frameworks [1][2]. Laboratories engaged in green chemistry methodology development, heterogeneous catalysis evaluation, or one-pot synthesis optimization can employ 1-aminopyridin-2(1H)-one as a validated model substrate for assessing catalyst performance and reaction scope [1].

Negative Selection Control for HIV-1 NNRTI Programs

Because the 3-aminopyridin-2(1H)-one scaffold is a well-established NNRTI pharmacophore with clinical candidates achieving IC₅₀ values as low as 19 nM, 1-aminopyridin-2(1H)-one can serve as an informative negative control compound [1]. Its lack of the C3-amino substituent renders it inactive against HIV-1 RT, providing a structural control to confirm that observed antiviral activity in analog series is regioisomer-specific [1].

Application
Selection Property
Validation Focus
Antimicrobial library synthesis
N-amino-2-pyridone scaffold integrity
Antimicrobial screening context
Supramolecular base-pair mimicry
2-Pyridone carbonyl availability
H-bond topology review
MCR methodology development
Validated N-amino MCR substrate
Catalyst scope and reaction condition review
HIV-1 NNRTI negative control
Absence of C3-amino pharmacophore
Regioisomer-specific assay response context

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